molecular formula C17H16BrClN2O3 B2405118 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1904230-67-6

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2405118
CAS No.: 1904230-67-6
M. Wt: 411.68
InChI Key: BEXGKTFKYIFIDR-UHFFFAOYSA-N
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Description

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromopyridinyl group, a pyrrolidinyl group, and a chlorophenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of 3-bromopyridin-2-yl ether: This step involves the reaction of 3-bromopyridine with an appropriate alcohol under basic conditions to form the ether linkage.

    Pyrrolidine ring formation: The next step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Coupling with 4-chlorophenoxyacetyl chloride: The final step involves the coupling of the intermediate with 4-chlorophenoxyacetyl chloride under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: This compound is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The bromopyridinyl and chlorophenoxy groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone can be compared with other similar compounds, such as:

    1-(3-Bromopyridin-2-yl)ethanone: This compound lacks the pyrrolidinyl and chlorophenoxy groups, making it less complex and potentially less active biologically.

    2-(4-Chlorophenoxy)ethanone: This compound lacks the bromopyridinyl and pyrrolidinyl groups, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3/c18-15-2-1-8-20-17(15)24-14-7-9-21(10-14)16(22)11-23-13-5-3-12(19)4-6-13/h1-6,8,14H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXGKTFKYIFIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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